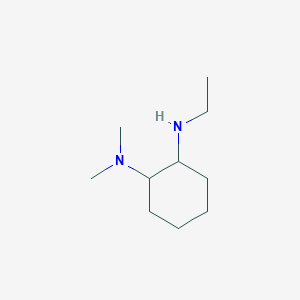

N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N-ethyl-2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-11-9-7-5-6-8-10(9)12(2)3/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPRWGGPDFGRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl N ,n Dimethyl Cyclohexane 1,2 Diamine and Its Stereoisomers

General Synthetic Routes and Derivatization Strategies for this compound

The construction of this compound can be approached through several synthetic pathways. These routes generally involve the initial preparation of an intermediate, such as N,N-dimethyl-cyclohexane-1,2-diamine or N-ethyl-cyclohexane-1,2-diamine, followed by the introduction of the remaining alkyl groups.

Alkylation and Reductive Amination of Precursor Diamines

A common strategy for the synthesis of N-alkylated amines is through direct alkylation with alkyl halides or via reductive amination of a carbonyl compound. researchgate.net In the context of synthesizing this compound, one could envision a two-step process.

First, the formation of N,N-dimethyl-cyclohexane-1,2-diamine can be achieved through the reductive amination of cyclohexane-1,2-diamine with formaldehyde in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. researchgate.net Alternatively, direct methylation using a methylating agent can be employed.

Subsequently, the remaining secondary amine in N,N-dimethyl-cyclohexane-1,2-diamine can be ethylated. This can be accomplished through another reductive amination reaction, this time using acetaldehyde. The reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation as it is selective for the reduction of imines in the presence of aldehydes. nih.gov

Alternatively, direct alkylation with an ethylating agent, such as ethyl iodide or ethyl bromide, could be employed. However, this approach carries the risk of over-alkylation, leading to the formation of quaternary ammonium salts, and may require careful control of stoichiometry and reaction conditions.

A plausible synthetic sequence is outlined below:

Dimethylation of Cyclohexane-1,2-diamine: Reaction of a stereoisomer of cyclohexane-1,2-diamine with formaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to yield the corresponding N,N-dimethyl-cyclohexane-1,2-diamine.

Ethylation of N,N-dimethyl-cyclohexane-1,2-diamine: Subsequent reaction of the dimethylated diamine with acetaldehyde and a reducing agent (e.g., NaBH(OAc)₃) to introduce the ethyl group, yielding the final product, this compound.

Regioselective Amine Functionalization

Achieving regioselectivity is paramount when synthesizing unsymmetrically substituted diamines. To control which nitrogen atom is ethylated and which is dimethylated, a protecting group strategy can be implemented.

This approach involves the selective protection of one of the amino groups of cyclohexane-1,2-diamine, allowing for the controlled functionalization of the unprotected amine. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

A potential regioselective synthesis could proceed as follows:

Mono-protection: Reaction of cyclohexane-1,2-diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to yield mono-Boc-protected cyclohexane-1,2-diamine.

Dimethylation: The unprotected primary amine is then subjected to reductive amination with formaldehyde and a reducing agent to introduce the two methyl groups, forming N-Boc-N',N'-dimethyl-cyclohexane-1,2-diamine.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free primary amine.

Ethylation: The resulting N,N-dimethyl-cyclohexane-1,2-diamine is then selectively ethylated on the primary amine via reductive amination with acetaldehyde.

This stepwise approach ensures the precise placement of the ethyl and dimethylamino groups.

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the alkylation and reductive amination steps. Key parameters that are often varied to maximize yield and purity include the choice of reducing agent, solvent, temperature, and reaction time.

For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for imines over carbonyls, which is advantageous in a one-pot procedure. nih.gov Other reducing agents like sodium cyanoborohydride can also be effective. researchgate.net

The selection of the solvent can significantly influence the reaction rate and outcome. Solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile are commonly employed for reductive amination reactions.

Temperature and reaction time are also crucial variables. While many reductive aminations can be carried out at room temperature, gentle heating may sometimes be necessary to drive the reaction to completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

The following tables provide hypothetical yet plausible data based on typical optimization studies for reductive amination reactions, illustrating how systematic variation of conditions can lead to improved yields of the desired product.

Table 1: Optimization of the Ethylation of N,N-dimethyl-cyclohexane-1,2-diamine via Reductive Amination

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ | DCM | 25 | 12 | 75 |

| 2 | NaBH(OAc)₃ | THF | 25 | 12 | 68 |

| 3 | NaBH(OAc)₃ | Acetonitrile | 25 | 12 | 72 |

| 4 | NaBH₃CN | Methanol (B129727) | 25 | 12 | 65 |

| 5 | NaBH(OAc)₃ | DCM | 0 | 24 | 60 |

| 6 | NaBH(OAc)₃ | DCM | 40 | 8 | 82 |

Table 2: Influence of Acetaldehyde Equivalents on Yield

| Entry | Acetaldehyde (equiv.) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | NaBH(OAc)₃ | DCM | 40 | 8 | 82 |

| 2 | 1.5 | NaBH(OAc)₃ | DCM | 40 | 8 | 85 |

| 3 | 2.0 | NaBH(OAc)₃ | DCM | 40 | 8 | 84 |

| 4 | 1.0 | NaBH(OAc)₃ | DCM | 40 | 8 | 78 |

Based on these illustrative data, optimal conditions for the ethylation step would likely involve using a slight excess of acetaldehyde (around 1.5 equivalents) with sodium triacetoxyborohydride as the reducing agent in dichloromethane at a moderately elevated temperature.

Coordination Chemistry of N Ethyl N ,n Dimethyl Cyclohexane 1,2 Diamine As a Chiral Ligand

Ligand Binding Modes and Chelation Properties of N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Investigation of N,N'-Chelation vs. Alternative Binding Motifs

For analogous 1,2-diamine ligands, the predominant binding mode to a single metal center is through N,N'-chelation, where both nitrogen atoms coordinate to the metal, forming a thermodynamically stable five-membered ring. This chelating behavior is fundamental to their application in asymmetric catalysis, as it creates a rigid and well-defined chiral environment around the metal center. It is highly probable that this compound would also primarily act as a bidentate N,N'-chelating ligand.

Alternative binding motifs, such as monodentate coordination (where only one nitrogen atom binds to the metal) or bridging between two metal centers, are less common for simple 1,2-diamines but could be influenced by steric hindrance or the specific electronic requirements of the metal ion. The unsymmetrical nature of this compound, with a bulkier ethyl group on one side, might, in some sterically demanding coordination spheres, favor monodentate coordination or lead to unique bridged structures. However, without experimental evidence, this remains speculative.

Conformational Analysis of the Coordinated Diamine Ring

The cyclohexane (B81311) backbone of 1,2-diaminocyclohexane derivatives typically adopts a stable chair conformation. Upon N,N'-chelation to a metal center, this chair conformation is generally retained. The substituents on the nitrogen atoms can adopt either axial or equatorial positions, with a strong preference for the equatorial orientation to minimize steric hindrance.

For a coordinated this compound, it is expected that the cyclohexane ring would maintain its chair conformation. The N-ethyl and N,N'-dimethylamino groups would likely occupy equatorial positions to reduce steric clashes with the cyclohexane ring. The five-membered chelate ring formed upon coordination would adopt a puckered (gauche) conformation, which is a key feature in the transmission of chirality from the ligand to the catalytic site. The precise torsion angles within the chelate ring and the orientation of the N-alkyl groups would be influenced by the size and coordination geometry of the metal ion.

Synthesis and Structural Elucidation of Metal Complexes with this compound

Transition Metal Complexes (e.g., Cu, Ru, Rh, Ir, Pd, Ni)

While specific synthetic protocols for this compound complexes are not available, general methods for the synthesis of transition metal complexes with analogous chiral diamines are well-established. These typically involve the reaction of the diamine ligand with a suitable metal salt precursor in an appropriate solvent.

For example, copper(II) complexes can often be prepared by simply mixing the diamine with a copper(II) salt like CuCl₂·2H₂O in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. Similarly, palladium(II) complexes can be synthesized by reacting the ligand with a palladium precursor like Na₂[PdCl₄] or [PdCl₂(cod)] (cod = 1,5-cyclooctadiene). The synthesis of ruthenium, rhodium, and iridium complexes often requires more specific precursors and reaction conditions, such as the use of dimeric starting materials like [Ru(p-cymene)Cl₂]₂ or [Rh(cod)Cl]₂. Nickel(II) complexes can be formed by reacting the ligand with nickel salts such as NiBr₂.

Structural elucidation of these hypothetical complexes would rely on standard analytical techniques, including single-crystal X-ray diffraction to determine the precise coordination geometry and conformational details. Spectroscopic methods such as NMR, IR, and UV-Vis would provide further information on the ligand's coordination and the electronic properties of the metal center.

The synthesis of homogeneous catalysts would involve the preparation of soluble metal complexes of this compound. These complexes would be designed to be active in catalytic reactions such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. The synthetic procedures would be similar to those described above, with the choice of metal precursor and ancillary ligands tailored to the desired catalytic application. For instance, ruthenium-arene complexes bearing this diamine could be synthesized for use in asymmetric transfer hydrogenation.

To create heterogeneous catalysts, the this compound ligand or its pre-formed metal complexes could be immobilized on a solid support. This could be achieved by anchoring the ligand to materials like silica, alumina, or polymers through covalent linkages. Alternatively, the metal complex could be encapsulated within the pores of a mesoporous material. The synthesis of such heterogeneous catalyst precursors would involve multi-step procedures, starting with the functionalization of the support material, followed by the attachment of the chiral ligand or complex.

Main Group and Lanthanide Metal Complexes

The coordination of N-alkylated cyclohexane-1,2-diamines with main group and lanthanide metals is driven by the Lewis basicity of the nitrogen atoms and the steric and electronic properties of the alkyl substituents.

Main Group Metal Complexes:

The interaction of diamine ligands with main group metals, such as alkali and alkaline earth metals, is of significant interest, particularly in the context of organometallic chemistry. While specific studies on this compound are scarce, research on the closely related N,N'-dimethyl-cyclohexane-1,2-diamine has shown its utility in the deaggregation of organolithium compounds. acs.orgnih.gov This suggests that this compound would also act as a potent chelating agent for lithium ions, breaking down larger aggregates into more reactive monomeric or dimeric species. The coordination would involve the two nitrogen atoms binding to the lithium center, with the ethyl and methyl groups influencing the solubility and reactivity of the resulting organolithium species.

Complexes with other main group metals, such as magnesium and aluminum, are also anticipated. The coordination geometry would likely be tetrahedral or distorted tetrahedral, depending on the coordination number of the metal and the steric bulk of the other ligands present. The unsymmetrical nature of the this compound ligand could lead to the formation of diastereomeric complexes.

Lanthanide Metal Complexes:

For instance, studies on lanthanide(III) complexes with trans-cyclohexane-1,2-diamine-N,N,N',N'-tetrakis(methylenephosphonic acid) have demonstrated the formation of stable complexes with a range of lanthanide ions. unipi.it These studies reveal trends in stability constants across the lanthanide series, which are influenced by the decreasing ionic radius of the lanthanide ions. It is expected that this compound would also form stable complexes with lanthanide ions, with the coordination primarily occurring through the two nitrogen atoms. The ethyl and dimethyl substituents would play a crucial role in modulating the steric environment around the metal center, influencing the coordination number and geometry of the resulting complexes.

The potential for these complexes in asymmetric catalysis is significant, as the chiral ligand can induce enantioselectivity in reactions occurring at the lanthanide metal center.

| Main Group Metal | Expected Coordination Mode | Potential Applications | Reference Analogues |

|---|---|---|---|

| Lithium (Li) | Chelating, deaggregation of organolithium species | Asymmetric synthesis, stereoselective polymerization | N,N'-dimethyl-cyclohexane-1,2-diamine acs.orgnih.gov |

| Magnesium (Mg) | Chelating, formation of Grignard adducts | Asymmetric catalysis | General N-alkylated diamines |

| Aluminum (Al) | Chelating, formation of organoaluminum complexes | Asymmetric reductions, Lewis acid catalysis | General N-alkylated diamines |

| Lanthanide Metal | Expected Coordination Features | Potential Applications | Reference Analogues |

|---|---|---|---|

| Europium (Eu), Terbium (Tb) | Formation of luminescent chiral complexes | Chiral probes, circularly polarized luminescence | trans-1,2-Diaminocyclohexane derivatives unipi.it |

| Ytterbium (Yb), Scandium (Sc) | Lewis acidic catalysts for asymmetric reactions | Asymmetric catalysis (e.g., Diels-Alder, aldol (B89426) reactions) | General chiral diamine ligands |

| Zirconium (Zr) | Formation of catalysts for stereospecific polymerization | Polymer chemistry | (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine nih.gov |

Stereochemical Aspects of Metal-N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine Complexes

The chirality of this compound is a defining feature of its coordination chemistry, profoundly influencing the structure and properties of its metal complexes.

Chiral recognition is a phenomenon where a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. In the context of coordination chemistry, a chiral ligand like this compound can exhibit chiral recognition when interacting with a racemic mixture of another chiral ligand or a chiral metal center.

The formation of diastereomeric complexes with different stabilities or spectroscopic properties is a direct consequence of chiral recognition. This principle is fundamental to the use of chiral ligands in the resolution of racemic mixtures and in asymmetric catalysis. The specific stereochemistry of the this compound ligand, with its distinct ethyl and dimethyl substituents, would create a unique chiral pocket around the metal center, enabling it to discriminate between the enantiomers of a substrate molecule.

The stereochemistry of the this compound ligand dictates the conformation of the five-membered chelate ring formed upon coordination to a metal ion. For a trans-1,2-diaminocyclohexane backbone, the cyclohexane ring typically adopts a chair conformation with the two amino groups in equatorial positions to minimize steric strain. nih.gov

The N-alkyl substituents (ethyl and methyl groups) will also adopt specific orientations to minimize steric interactions with each other and with other ligands in the coordination sphere. The relative energies of the possible conformations of the chelate ring (δ and λ) will be influenced by the steric bulk of the N-substituents. This conformational preference is a key factor in the transmission of chiral information from the ligand to the metal center and ultimately to the substrate in a catalytic reaction.

Stability, Reactivity, and Dynamic Behavior of Coordination Complexes

The stability, reactivity, and dynamic behavior of metal complexes of this compound are critical to their potential applications.

Stability:

The thermodynamic stability of the metal complexes is a measure of the strength of the metal-ligand bonds. The chelate effect, arising from the bidentate coordination of the diamine, will contribute significantly to the stability of the complexes. The stability constants of these complexes are expected to be influenced by several factors, including the nature of the metal ion (hardness/softness, ionic radius), the solvent, and the electronic and steric properties of the N-alkyl substituents.

While specific stability constants for this compound complexes are not available, general trends can be inferred. For a given metal ion, the stability of the complex is likely to be comparable to that of complexes with other N,N'-dialkylated cyclohexane-1,2-diamines. Variations in stability can be expected based on the differing steric hindrance and inductive effects of the ethyl versus methyl groups.

Reactivity:

The reactivity of the coordination complexes will be largely dictated by the nature of the metal center, but it will be significantly modulated by the chiral ligand. In catalytic applications, the this compound ligand can influence the reactivity of the metal center by:

Creating a specific chiral environment: This can lead to enantioselective transformations of prochiral substrates.

Modifying the electronic properties of the metal center: The electron-donating nature of the nitrogen atoms can affect the Lewis acidity and redox potential of the metal.

Controlling access to the metal center: The steric bulk of the ligand can regulate the approach of substrates, influencing selectivity.

Dynamic Behavior:

Coordination complexes in solution are often not static but can undergo a variety of dynamic processes, such as ligand exchange, conformational changes of the chelate ring (ring-flipping), and inversion of configuration at the metal center. These dynamic behaviors can be studied using techniques like variable-temperature NMR spectroscopy.

For complexes of this compound, the dynamic processes of interest would include the interconversion between the δ and λ conformations of the chelate ring. The energy barrier for this process would be influenced by the steric interactions of the N-alkyl groups. The lability of the metal-ligand bonds will also play a crucial role in the dynamic behavior. For instance, lanthanide complexes are known to be highly labile, which can be a factor in their catalytic activity. researchgate.net

Applications of N Ethyl N ,n Dimethyl Cyclohexane 1,2 Diamine in Enantioselective Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key method for the synthesis of chiral compounds, with broad applications in the pharmaceutical and fine chemical industries. Chiral ligands derived from 1,2-diaminocyclohexane have been successfully utilized in manganese-catalyzed asymmetric hydrogenation of ketones, demonstrating good activity and enantioselectivity. nih.govrsc.orgresearchgate.net The design of these catalysts often involves modifying the N-substituents to optimize performance. acs.org

Catalyst Design and Performance Enhancement for Hydrogenation

Information regarding the specific design and performance enhancement of catalysts based on N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine for hydrogenation reactions is not available in the reviewed literature. The general principles of catalyst design in this area focus on the synthesis of new chiral ligands and the optimization of reaction conditions to improve enantioselectivity and turnover numbers. mdma.ch

Mechanistic Insights into Chiral Induction in Hydrogenation

There are no mechanistic studies available that specifically investigate the mode of chiral induction for this compound in hydrogenation reactions. Mechanistic understanding for similar catalyst systems often involves the formation of a metal-ligand complex that coordinates the substrate in a way that one face is preferentially hydrogenated. researchgate.net

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond forming reactions are fundamental in organic synthesis for building complex molecular architectures. Chiral diamines are known to be effective organocatalysts or ligands for metal catalysts in these transformations. sci-hub.se

Enantioselective Aldol (B89426) Additions and Related Condensations

Specific examples or data tables for the use of this compound in enantioselective aldol additions or related condensations could not be identified. However, protonated chiral 1,2-diamines have been explored as organocatalysts for N-selective nitroso aldol reactions, showcasing the potential of this class of compounds. mdpi.com

Asymmetric Michael Additions

There is no available research detailing the application of this compound in asymmetric Michael additions. Related studies have shown that chiral 1,2-diaminocyclohexane derivatives can be effective catalysts for this type of reaction. rsc.org

No Publicly Available Research Found for this compound in Specified Catalytic Applications

Following a comprehensive review of scientific literature and chemical databases, no specific research data or publications were identified for the chemical compound This compound within the context of its application in the enantioselective catalysis outlined in the requested article structure.

Searches for the compound's use as a ligand in:

Cross-Coupling Reactions (including Ullmann and C-N coupling)

Asymmetric Oxidation Reactions (such as epoxidation and dihydroxylation)

Other Enantioselective Transformations (like allylic alkylation and hydroamination)

did not yield any relevant results. The scientific literature extensively covers related compounds, particularly N,N'-dimethyl-cyclohexane-1,2-diamine, as a ligand in these types of reactions. However, the specific introduction of an N-ethyl group to this diamine backbone appears to be a novel or uninvestigated modification in the field of enantioselective catalysis, as per the available public data.

Consequently, it is not possible to generate the requested article focusing solely on This compound with the specified detailed sections on reaction scope, conditions, and the ligand's role in selectivity, as the foundational research for such content does not appear to exist in the public domain.

Cross-Coupling Reactions (e.g., Ullmann Coupling, C-N coupling)

Catalyst Recyclability, Lifetime, and Heterogenization Strategies

There is no publicly available research data detailing the recyclability, operational lifetime, or efforts toward the heterogenization of catalysts derived from the this compound ligand. Strategies for catalyst recovery and reuse are critical for the economic and environmental viability of catalytic processes. Methods such as immobilization on solid supports (e.g., polymers, silica, or magnetic nanoparticles) are common approaches to facilitate catalyst separation and recycling. However, the application and efficacy of these techniques for catalysts bearing this specific ligand have not been documented. Consequently, there is no data to present on their performance over multiple catalytic cycles or their long-term stability under operational conditions.

Comparative Studies of this compound Ligands with Other Chiral Diamines

A direct comparative analysis of this compound with other well-established chiral diamine ligands in enantioselective catalysis is absent from the current scientific literature. Typically, such studies involve evaluating a series of ligands with systematic structural variations to elucidate structure-activity relationships. For instance, comparing ligands with different N-alkyl substituents (e.g., methyl, ethyl, isopropyl) can provide insights into how steric and electronic properties influence enantioselectivity and catalytic activity.

While numerous studies have compared various symmetrically N,N'-dialkylated cyclohexane-1,2-diamines, none have included the unsymmetrical N-Ethyl-N',N'-dimethyl derivative. Therefore, no empirical data is available to benchmark its performance against other chiral diamines in specific catalytic reactions. Such a comparative study would be essential to understand the potential advantages or disadvantages of this particular substitution pattern.

Computational and Mechanistic Investigations of N Ethyl N ,n Dimethyl Cyclohexane 1,2 Diamine and Its Metal Complexes

Quantum Chemical Calculations of N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine Conformational Preferences

The catalytic efficacy of a chiral ligand is profoundly influenced by its three-dimensional structure. Quantum chemical calculations are employed to determine the stable conformations of this compound and the energy barriers between them.

The cyclohexane (B81311) backbone predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, the two diamine substituents can exist in either axial or equatorial positions. For 1,2-disubstituted cyclohexanes, the trans-diequatorial conformation is generally the most stable due to the minimization of steric hindrance. researchgate.net In the case of this compound, the bulkier ethyl and dimethylamino groups strongly prefer the equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Computational models, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G*), can precisely calculate the relative energies of different conformers. The global minimum energy structure for the trans-isomer is consistently found to be the chair conformation with both amino groups in equatorial positions. researchgate.net The orientation of the N-alkyl substituents (ethyl and methyl groups) also contributes to the conformational landscape, with staggered arrangements that minimize steric clash being energetically favored.

Table 1: Representative Calculated Relative Energies of N,N'-dialkyl-cyclohexane-1,2-diamine Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | di-equatorial | 0.00 (most stable) |

| Chair | di-axial | > 5.0 |

| Twist-Boat | - | > 4.5 |

Density Functional Theory (DFT) Studies of Metal-N-Ethyl-N'-dimethyl-cyclohexane-1,2-diamine Complexes

DFT is a cornerstone of modern computational chemistry for studying metal complexes, offering a balance between accuracy and computational cost. It is used to investigate the electronic structure, bonding, and geometry of complexes formed between this compound and various transition metals.

Upon coordination to a metal center, the diamine ligand forms a stable five-membered chelate ring. researchgate.net DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, are used to probe the nature of the metal-nitrogen bonds. These analyses reveal the extent of charge transfer from the nitrogen lone pairs to the metal center, quantifying the dative bond's covalent versus ionic character. mdpi.com

The electronic properties of the metal, such as its oxidation state and d-electron count, significantly influence the bonding. For instance, studies on related copper (II) complexes show a distorted square-planar geometry, while zinc (II) complexes may adopt a tetrahedral geometry. researchgate.net NBO analysis typically shows strong orbital overlap between the nitrogen lone pair orbitals (nN) and the vacant d-orbitals of the metal, confirming the formation of a strong coordination bond. The calculated charge distribution reveals how electron density is polarized within the complex, which is critical for understanding its reactivity.

DFT calculations can accurately predict the geometric parameters of metal complexes, including bond lengths, bond angles, and dihedral angles. researchgate.net By optimizing the geometry of the complex, researchers can identify the most stable coordination arrangement. These theoretical structures can be compared with experimental data from X-ray crystallography where available, often showing excellent agreement. researchgate.net

The binding energy of the ligand to the metal center can also be calculated, providing a measure of the complex's thermodynamic stability. This is computed as the difference in energy between the optimized complex and the sum of the energies of the free ligand and the metal ion. Such calculations are vital for comparing the stability of different potential catalysts.

Table 2: Representative DFT-Calculated Geometric Parameters for a Metal-Diamine Complex (e.g., M-N,N'-dimethyl-cyclohexane-1,2-diamine)

| Parameter | Typical Calculated Value |

|---|---|

| M-N Bond Length | 2.0 - 2.2 Å |

| N-M-N Bite Angle | 85° - 90° |

| Coordination Energy | -20 to -50 kcal/mol |

Reaction Pathway Elucidation and Transition State Analysis in Catalytic Cycles

In asymmetric catalysis, the chiral ligand-metal complex creates a chiral environment that directs the reactants to approach in a specific orientation. This leads to the preferential formation of one enantiomer over the other. Computational modeling explains this phenomenon by calculating the energies of the diastereomeric transition states leading to the different product enantiomers (e.g., the pro-R and pro-S transition states).

The difference in the activation energies (ΔΔG‡) between these competing transition states directly correlates with the enantiomeric excess (ee) observed experimentally. A larger energy difference implies higher selectivity. By analyzing the geometries of the transition states, researchers can pinpoint the specific steric and electronic interactions responsible for the energy differentiation.

The subtle yet decisive forces that govern enantioselectivity are often non-covalent interactions. mdpi.com These include hydrogen bonds, steric repulsion, and van der Waals forces between the substrate and the chiral catalyst. nih.gov

Computational models are essential for visualizing and quantifying these interactions within the transition state assembly. For example, a bulky group on the ligand might sterically block one face of the substrate, forcing it to bind in a way that leads to the desired product. Alternatively, a hydrogen bond donor on the ligand could form a transient, stabilizing interaction with a functional group on the substrate in one transition state but not the other. Analyzing these non-covalent interactions provides a detailed picture of the mechanism of chiral induction and offers a rational basis for designing more effective and selective catalysts. mdpi.comrsc.org

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific research published on the chemical compound “this compound” that would allow for the creation of the requested article. The search did not yield any studies related to its molecular dynamics simulations, ligand-substrate interactions, catalyst dynamics, or the rational design of catalysts derived from it.

The scientific community has extensively studied closely related chiral diamines, such as (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine, and its metal complexes in various catalytic applications. However, the specific asymmetrically substituted derivative, "this compound," does not appear to have been a subject of computational and mechanistic investigations that are publicly available.

Due to the strict adherence to the provided outline and the exclusion of information not directly pertaining to "this compound," it is not possible to generate the requested article with scientifically accurate and detailed research findings. The absence of data for this specific compound in the scientific domain prevents the construction of the sections and subsections as outlined.

Advanced Derivatization and Functionalization Strategies for N Ethyl N ,n Dimethyl Cyclohexane 1,2 Diamine Scaffolds

Synthesis of Substituted N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine Analogs

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be targeted at the amine functionalities or the cyclohexane (B81311) backbone to fine-tune the steric and electronic environment of the molecule.

The nitrogen atoms of the diamine are primary sites for modification. Standard organic transformations can be employed to introduce a wide variety of substituents, thereby altering the ligand's coordination properties and its performance in catalytic applications. The synthesis of unsymmetrically substituted diamines, such as the target compound, often requires a multi-step approach involving protective groups or sequential alkylation.

A common route starts from a readily available precursor like (1R,2R)-cyclohexane-1,2-diamine. researchgate.netmdpi.com A typical sequence involves:

Monoprotection: Selectively protecting one amino group to allow for differential functionalization of the two nitrogen atoms.

Alkylation/Acylation: Introducing the desired alkyl (e.g., methyl, ethyl) or acyl groups at the unprotected nitrogen.

Deprotection: Removing the protecting group from the first nitrogen.

Second Functionalization: Introducing the remaining substituents on the newly deprotected nitrogen atom.

Reductive amination is another powerful tool for introducing N-alkyl groups. For instance, reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent can selectively yield secondary or tertiary amines. The synthesis of N,N'-dimethyl-1,2-diamines has been well-documented, often involving the condensation of enantiomerically pure (R,R)-1,2-diaminocyclohexane with reagents like ethyl chloroformate, followed by reduction with a strong hydride agent such as lithium aluminum hydride. researchgate.netnih.gov Further selective ethylation would yield the target compound.

Table 1: Synthetic Strategies for Modifying Amine Functionalities

| Strategy | Reagents and Conditions | Outcome |

| Sequential Alkylation | 1. Boc-protection 2. Alkyl halide (e.g., CH₃I, CH₃CH₂Br), NaH 3. TFA deprotection 4. Second alkyl halide, base | Controlled, stepwise introduction of different alkyl groups (methyl, ethyl) to create unsymmetrical diamines. |

| Reductive Amination | Aldehyde/Ketone (e.g., formaldehyde, acetaldehyde), reducing agent (e.g., NaBH₃CN, H₂/Pd) | Direct formation of N-alkyl or N,N-dialkyl groups from a primary or secondary amine precursor. |

| Acylation followed by Reduction | Acid chloride/anhydride (e.g., acetyl chloride), base (e.g., pyridine), followed by LiAlH₄ reduction | Converts primary or secondary amines to amides, which are then reduced to the corresponding ethyl or dimethyl amines. |

| Nucleophilic Aromatic Substitution | Fluoronitrobenzene derivatives, K₂CO₃, followed by reduction of the nitro group | Attaches aromatic rings to the nitrogen atom, which can be further functionalized. mdpi.com |

These modifications allow for the creation of a library of ligands with varied steric bulk and electronic properties, enabling the optimization of catalysts for specific chemical transformations.

While modifications at the nitrogen atoms are more common, derivatization of the cyclohexane backbone offers another avenue for tuning the ligand's properties. The stereochemistry of the 1,2-diamine substituents on the cyclohexane ring is crucial for its application in asymmetric catalysis. The trans configuration is most frequently used as it provides a C₂-symmetric chiral environment. wikipedia.org

The synthesis of the cyclohexane-1,2-diamine scaffold itself dictates the initial stereochemistry. For example, the hydrogenation of o-phenylenediamine (B120857) typically produces a mixture of cis and trans isomers, from which the racemic trans isomer can be isolated. wikipedia.org This racemate is then resolved into its (1R,2R) and (1S,2S) enantiomers using a chiral resolving agent like tartaric acid. wikipedia.orgacs.org

Further derivatization of the cyclohexane ring itself is synthetically challenging but can be achieved. Strategies might include:

Functionalization of Precursors: Introducing substituents onto a cyclohexene (B86901) oxide precursor before the ring-opening step that installs the diamine functionality. arkat-usa.org

Directed Metalation: Using the amine groups to direct lithiation at an adjacent ring carbon, followed by quenching with an electrophile.

The primary goal of these strategies is to introduce steric bulk or functional groups onto the backbone to influence the conformational preferences of the ligand-metal complex, thereby enhancing enantioselectivity in catalytic reactions. The rigid chair conformation of the cyclohexane ring, with the bulky amine substituents preferably in equatorial positions, provides a well-defined and predictable chiral environment. nih.govresearchgate.net

Development of Multidentate Ligands Incorporating this compound Units

The two nitrogen atoms of the diamine scaffold are ideal anchor points for constructing multidentate ligands, which can form highly stable and well-defined complexes with metal ions. These ligands are essential in catalysis, where they control the reactivity and selectivity of the metal center. nih.govtcichemicals.com

One of the most prominent classes of ligands derived from the cyclohexane-1,2-diamine scaffold are Salen-type ligands. These are typically tetradentate Schiff base ligands formed by the condensation of the diamine with two equivalents of a salicylaldehyde (B1680747) derivative. The resulting N₂O₂ ligand framework can coordinate to a wide range of metal ions. The substituents on the salicylaldehyde portion and the N-alkyl groups on the diamine bridge can be varied to fine-tune the catalyst's performance. For example, bulky groups on the salicylaldehyde can create a chiral pocket that directs the approach of a substrate, leading to high enantioselectivity in reactions like the Jacobsen epoxidation. acs.orgorganic-chemistry.org

Beyond Salen ligands, the diamine unit can be incorporated into various other multidentate structures, including:

Pincer Ligands: Where the diamine is part of a tridentate ligand that binds to a metal in a meridional fashion.

Macrocyclic Ligands: Where the diamine is integrated into a larger ring structure, often leading to complexes with high thermodynamic stability.

N-Heterocyclic Carbene (NHC) Ligands: The diamine can form the backbone linking two NHC units, creating bidentate ligands with strong σ-donating properties. mdpi.com

Table 2: Examples of Multidentate Ligands Based on the Cyclohexane-1,2-diamine Scaffold

| Ligand Type | Description | Potential Application |

| Salen Ligands | Tetradentate N₂O₂ Schiff base ligands formed from the diamine and salicylaldehydes. | Asymmetric epoxidation, cyclopropanation, aziridination. organic-chemistry.org |

| Bis(oxazoline) (BOX) Analogs | Bidentate N₂ ligands where the diamine links two oxazoline (B21484) rings. | Lewis acid catalysis, conjugate additions. |

| Bis(NHC) Ligands | Bidentate ligands featuring two N-heterocyclic carbene units linked by the diamine backbone. | Copper-catalyzed asymmetric conjugate addition. mdpi.com |

| Aminophosphine Ligands | Bidentate or tridentate P,N ligands incorporating both phosphine (B1218219) and amine donor groups. | Asymmetric hydrogenation, cross-coupling reactions. |

The modular nature of these syntheses allows for the creation of a diverse array of ligands, each tailored for specific catalytic challenges.

Immobilization and Heterogenization of this compound for Practical Applications

While homogeneous catalysts based on soluble diamine complexes often exhibit high activity and selectivity, their separation from the reaction products can be difficult and costly. Immobilizing the catalyst onto a solid support (heterogenization) combines the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems.

Covalent attachment is a robust method for immobilizing the diamine scaffold or its metal complexes. mdpi.com This strategy involves creating a stable chemical bond between the ligand and an insoluble support material, such as silica, alumina, or a polymer resin.

The process typically requires a bifunctional linker. One end of the linker attaches to the diamine scaffold, and the other end attaches to the support. This can be achieved by:

Modifying the Ligand: Introducing a reactive functional group (e.g., a vinyl group, a carboxylic acid, or a chlorosilyl group) onto the diamine backbone or one of the N-substituents. This modified ligand is then co-polymerized or grafted onto the support.

Modifying the Support: Functionalizing the support with groups (e.g., chloromethyl or amino groups) that can react with a complementary group on the diamine ligand.

Dynamic covalent bonds, such as imine bonds, have also been explored for creating adaptable and potentially recyclable catalyst networks. researchgate.net The choice of support and linking strategy can influence the catalyst's stability, activity, and susceptibility to leaching.

Table 3: Methods for Covalent Immobilization

| Support Material | Attachment Chemistry | Linker Example |

| Silica Gel | Silanization | Reaction of a ligand modified with a trialkoxysilane group with surface silanol (B1196071) groups. |

| Polystyrene | Merrifield Resin Chemistry | Reaction of a nucleophilic group on the ligand with chloromethylated polystyrene beads. |

| Polyacrylate | Radical Polymerization | Co-polymerization of a vinyl-functionalized ligand with acrylate (B77674) monomers. researchgate.net |

Non-covalent immobilization methods offer an alternative to covalent attachment, often preserving the catalyst's local environment more effectively.

Encapsulation involves physically trapping the catalyst complex within the pores or channels of a porous material, such as a zeolite, a metal-organic framework (MOF), or mesoporous silica. nih.gov The confinement within the host material can prevent catalyst leaching and, in some cases, enhance selectivity by imposing steric constraints on the reactants—a phenomenon known as "ship-in-a-bottle" synthesis.

Supported Liquid Phase (SLP) Catalysis is an innovative technique where the homogeneous catalyst is dissolved in a small amount of a non-volatile liquid, which is then dispersed as a thin film over the surface of a porous solid support. dtu.dkmdpi.comosti.gov The reaction occurs between a gas or liquid phase and this catalyst-containing film. This approach maintains the homogeneous nature of the catalytic active site while providing a macroscopic heterogeneous system that is easily handled and separated. Ionic liquids are often used as the liquid phase due to their negligible vapor pressure and ability to stabilize catalytic species. The key advantages include high catalyst efficiency and simplified product separation. mdpi.com

These heterogenization techniques are crucial for translating the high performance of molecular catalysts based on this compound into industrially viable and sustainable chemical processes.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Reactions and Substrates for N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Future research into this compound is poised to uncover its potential in a variety of novel catalytic reactions. While the broader class of chiral 1,2-diamines has been extensively used in asymmetric catalysis, the specific substitution pattern of an ethyl and two methyl groups on this cyclohexane (B81311) backbone presents an opportunity to explore new substrate scopes and reaction types. nii.ac.jp Building on the established utility of similar diamine ligands in copper-catalyzed cross-coupling reactions, future work could investigate the efficacy of this compound in previously unexplored carbon-carbon and carbon-heteroatom bond formations. nih.govrsc.org

A key area of investigation will be the enantioselective functionalization of substrates that are challenging for existing catalysts. The unique steric and electronic properties conferred by the ethyl and dimethyl substituents may allow for enhanced selectivity and reactivity with previously incompatible or poorly reactive substrates. For instance, its application in asymmetric Mannich reactions of ketones could be a fruitful avenue, an area where other 1,2-diamine derivatives have shown promise. nii.ac.jp Research could systematically screen a diverse library of substrates, including sterically hindered and electronically varied compounds, to map the catalytic landscape of this specific diamine.

Table 1: Potential Novel Catalytic Applications

| Catalytic Reaction Type | Potential Substrate Class | Desired Outcome |

|---|---|---|

| Asymmetric Michael Additions | α,β-Unsaturated compounds | Enantiomerically enriched carbonyls |

| Enantioselective Alkylations | Prochiral nucleophiles | Chiral alkanes |

| Asymmetric C-H Activation | Unactivated C-H bonds | Functionalized chiral molecules |

Integration into Flow Chemistry and Continuous Catalytic Processes

The integration of this compound into flow chemistry and continuous catalytic processes represents a significant opportunity for developing more efficient and scalable synthetic methods. Continuous-flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for higher yields and purities. rsc.org Chiral 1,2-diamino derivatives have been successfully synthesized and utilized in continuous-flow systems, demonstrating the feasibility of this approach. thieme.de

Future research could focus on immobilizing this compound or its metal complexes onto solid supports, such as porous polymers, for use in packed-bed reactors. nih.gov This would facilitate catalyst separation and recycling, a key aspect of sustainable chemical manufacturing. The development of such heterogeneous catalysts would enable their application in continuous-flow asymmetric synthesis of valuable chiral compounds, including active pharmaceutical ingredients (APIs). nih.gov Studies would need to optimize reaction parameters such as flow rate, temperature, and pressure to maximize catalyst performance and longevity in a continuous setting.

Development of Highly Active and Robust Catalyst Systems under Challenging Conditions

A critical area for future research is the development of highly active and robust catalyst systems based on this compound that can operate under challenging reaction conditions. This includes high temperatures, pressures, and the presence of functional groups that might deactivate more sensitive catalysts. The inherent stability of the cyclohexane backbone provides a good starting point for designing durable catalysts.

Research efforts could focus on forming metal complexes with this compound that exhibit enhanced stability and catalytic activity. For instance, the formation of Ru(II)-diamine complexes has been shown to create versatile and stable precatalysts for asymmetric hydrogenation. researchgate.net Investigations could explore a range of transition metals and ligand modifications to fine-tune the catalyst's properties for specific demanding applications. The goal would be to create systems that maintain high enantioselectivity and turnover numbers even when faced with harsh industrial process conditions.

Bio-inspired Catalysis and Chemo-enzymatic Approaches Utilizing Diamine Scaffolds

The field of bio-inspired catalysis offers exciting prospects for the application of this compound. Mimicking enzymatic reaction pathways with small-molecule catalysts is a powerful strategy for achieving high selectivity and efficiency under environmentally benign conditions. chemrxiv.org Chiral diamines can serve as scaffolds for designing catalysts that mimic the active sites of enzymes, potentially enabling reactions in aqueous media. chemrxiv.org

Furthermore, chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical catalysts, is a rapidly growing field. nih.gov this compound could be integrated into chemo-enzymatic cascades, where it or its derivatives catalyze a key chemical transformation in a multi-step synthesis that also involves enzymatic steps. mdpi.com For example, a diamine-catalyzed reaction could be used to prepare a substrate for a subsequent enzymatic resolution or functionalization. The biosynthesis of diamines in microorganisms also provides inspiration for developing novel, sustainable routes to these valuable chiral building blocks. asm.org

Advanced Characterization Techniques for In Situ Mechanistic Studies of Catalyst Performance

To fully unlock the potential of this compound in catalysis, a deep understanding of its mechanism of action is crucial. Future research should leverage advanced characterization techniques for in situ mechanistic studies to observe the catalyst in action. Techniques such as in situ NMR spectroscopy can provide valuable information on the formation and structure of catalytic intermediates, such as enamines and dienamines, which are often elusive. nih.govacs.org

Computational studies, including Density Functional Theory (DFT) calculations, can complement experimental work by providing insights into transition state structures and reaction pathways. researchgate.net By combining in situ spectroscopic methods with theoretical modeling, researchers can elucidate the factors that govern the stereoselectivity and reactivity of catalysts derived from this compound. This detailed mechanistic understanding will be instrumental in the rational design of next-generation catalysts with improved performance.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Q. What are the optimal synthetic routes and purification methods for N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine?

Methodological Answer: The compound can be synthesized via reductive alkylation of cyclohexane-1,2-diamine derivatives. For example, trans-N,N'-dimethylcyclohexane-1,2-diamine (a structurally analogous ligand) is synthesized by reacting ethyl chloroformate with (R,R)-1,2-diammoniumcyclohexane mono-tartrate, followed by LiAlH4 reduction and bulb-to-bulb distillation . Key parameters include:

- Solvent selection : Dichloromethane or diethyl ether for controlled reactivity.

- Reaction time : 3–5 days for Schiff base intermediates (e.g., N,N'-bis(phenylmethylene) derivatives) .

- Purification : Recrystallization in ethanol (yield: 90%) or column chromatography for enantiomerically pure forms .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve diastereotopic protons and confirm substituent positions. For trans isomers, coupling constants (J) between axial protons on the cyclohexane ring typically range from 10–12 Hz .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) determines absolute configuration. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine crystallizes in the orthorhombic space group P212121 with weak N–H⋯N hydrogen bonds (N⋯N distance: 3.25 Å) .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on aromatic rings influence the bioactivity of cyclohexane-1,2-diamine derivatives?

Methodological Answer: A systematic study of nitro-substituted N,N'-bis(phenylmethylene)cyclohexane-1,2-diamine Schiff bases revealed:

| Substituent Position | MIC (μg/ml) against S. aureus | MIC (μg/ml) against C. glabrata |

|---|---|---|

| Ortho | 93.75 | 1500 |

| Meta | 187.5 | Resistant |

| Para | 375 | Resistant |

| The ortho-nitro derivative exhibited the strongest antibacterial activity due to enhanced electron-withdrawing effects and steric accessibility . |

Q. How can enantiomeric purity impact catalytic applications of cyclohexane-1,2-diamine ligands?

Methodological Answer: Enantiopure ligands (e.g., (1R,2R)-isomers) are critical in asymmetric catalysis. For example:

- Chiral resolution : Use (+)-tartrate salts to isolate enantiomers .

- Catalytic efficiency : Trans-N,N′-dimethylcyclohexane-1,2-diamine enhances enantioselectivity in cyclopropanation reactions (e.g., >90% ee with L-menthyl diazoacetate) .

- Flack parameter analysis : Determines enantiomorph polarity (e.g., η or x parameters) to avoid false chirality assignments in near-centrosymmetric structures .

Q. What methodologies resolve contradictions in antimicrobial data for cyclohexane-1,2-diamine derivatives?

Methodological Answer: Discrepancies in MIC values (e.g., Sharma et al. vs. recent studies) arise from:

- Strain variability : Test multiple strains (e.g., S. aureus CIP vs. ATCC).

- Concentration gradients : Use microdilution assays (0–2000 μg/ml) to identify threshold effects .

- Synergistic assays : Combine with β-lactams to assess potentiation effects.

Q. How are cyclohexane-1,2-diamine derivatives applied in coordination polymers or metal catalysis?

Methodological Answer:

- Ligand design : N,N′-bis(methylpyridine)cyclohexane-1,2-diamine (Bmpchda) forms 1D/2D coordination polymers with Cu(I) or Ag(I), characterized by FTIR and X-ray diffraction .

- Catalytic optimization : In Suzuki-Miyaura coupling, trans-N,N′-dimethylcyclohexane-1,2-diamine improves Pd catalyst turnover (TOF > 10<sup>4</sup> h<sup>−1</sup>) by reducing aggregation .

Q. What crystallographic challenges arise in analyzing cyclohexane-1,2-diamine derivatives?

Methodological Answer:

- Disorder modeling : Use PART instructions in SHELXL to refine disordered cyclohexane rings (e.g., split positions with 50:50 occupancy) .

- Hydrogen bonding : Weak N–H⋯N interactions (3.25 Å) require high-resolution data (≤0.8 Å) for accurate refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.